

Cdk7-IN-18: A Tool for Interrogating Transcriptional Regulation

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Compound of Interest

Compound Name: Cdk7-IN-18

Cat. No.: B15588406

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 7 (CDK7) is a key regulatory protein that plays a dual role in orchestrating cell cycle progression and gene transcription.[1][2] As a component of the CDK-activating kinase (CAK) complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6, which are essential for driving the cell cycle.[3] Simultaneously, as a subunit of the general transcription factor TFIIF, CDK7 is critically involved in the initiation of transcription by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[4][5] This phosphorylation event is a prerequisite for promoter clearance and the transition into productive transcript elongation. Given its central role in these fundamental cellular processes, CDK7 has emerged as a compelling therapeutic target in oncology and a valuable tool for studying the intricate mechanisms of transcriptional regulation.[1][6]

Cdk7-IN-18 is a chemical probe that can be utilized to investigate the cellular consequences of CDK7 inhibition. By assessing the downstream effects of **Cdk7-IN-18** on cell proliferation and the phosphorylation status of its key substrates, researchers can elucidate the role of CDK7 in various biological contexts.

Data Presentation

Inhibitory Activity of Cdk7-IN-18

The potency of **Cdk7-IN-18** has been determined through both in vitro enzymatic assays and cell-based proliferation assays across a panel of human cancer cell lines.

Target/Cell Line	Assay Type	IC50 (nM)	Notes
Cdk7	In Vitro Enzyme Assay	54.29	Potent inhibition of Cdk7 kinase activity. [7]
HCT116 (Colon Cancer)	Cell Proliferation Assay	25.26	Demonstrates significant anti-proliferative effects in a colon cancer cell line.[7]
OVCAR-3 (Ovarian Cancer)	Cell Proliferation Assay	45.31	Effective in inhibiting the proliferation of ovarian cancer cells. [7]
HCC1806 (Breast Cancer)	Cell Proliferation Assay	44.47	Shows inhibitory activity against a breast cancer cell line. [7]
HCC70 (Breast Cancer)	Cell Proliferation Assay	50.85	Active against another breast cancer cell line. [7]

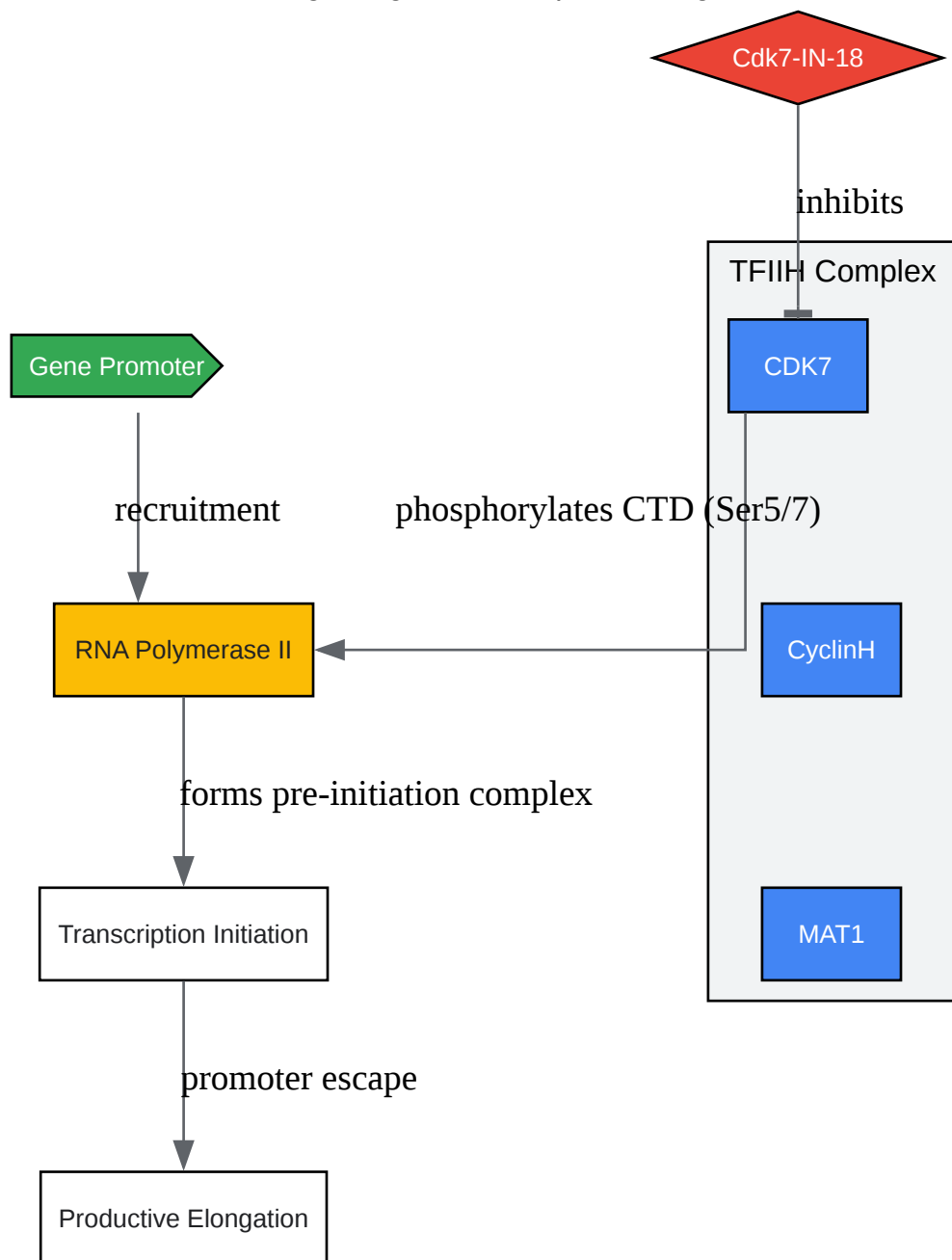
Comparative Inhibitory Activity of Other CDK7 Inhibitors

To provide a broader context, the following table summarizes the IC50 values for other commonly used CDK7 inhibitors.

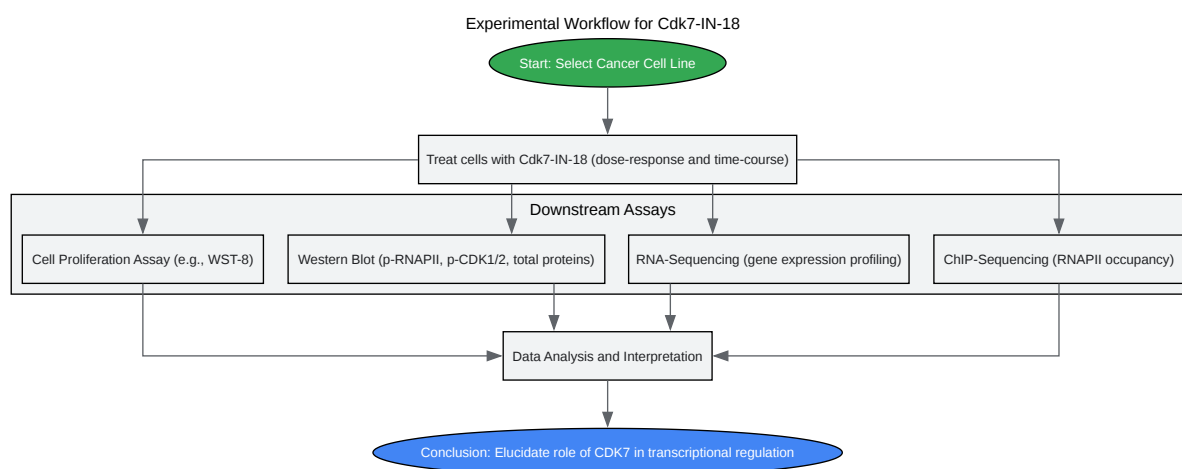
Inhibitor	Target	IC50 (nM)	Reference
THZ1	CDK7	3.2	[8]
YKL-5-124	CDK7	9.7	[9]
SY-351	CDK7	23	[10]
BS-181	CDK7	21	[8]
ICEC0942 (CT7001)	CDK7	40	[8]
Flavopiridol	CDK7	10	[11]
(R)-roscovitine	CDK7	500	[11]

Visualizations

CDK7 Signaling in Transcriptional Regulation

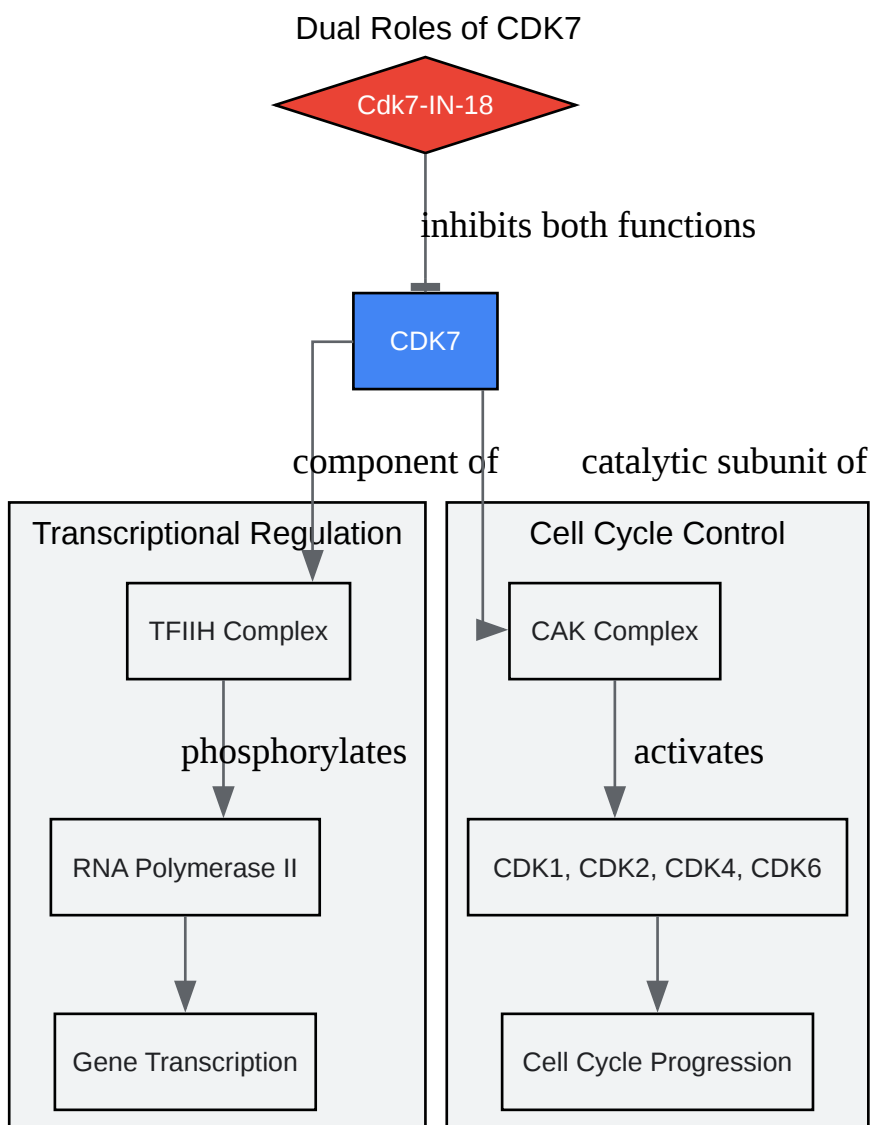
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Caption: CDK7, as part of the TFIIH complex, phosphorylates RNA Polymerase II, a critical step for transcription initiation.



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Caption: A general workflow for investigating the effects of **Cdk7-IN-18** on cancer cell lines.



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Caption: **Cdk7-IN-18** inhibits both the transcriptional and cell cycle regulatory functions of CDK7.

Experimental Protocols

Protocol 1: Cell Viability and Dose-Response Curve Generation using WST-8 Assay

This protocol outlines the steps to determine the anti-proliferative effect of **Cdk7-IN-18** on cancer cells using a water-soluble tetrazolium salt (WST-8) based colorimetric assay.

Materials:

- **Cdk7-IN-18** (dissolved in DMSO)
- Cancer cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- WST-8 (Water Soluble Tetrazolium salt) reagent (e.g., CCK-8)
- Microplate reader (450 nm absorbance)
- Phosphate-buffered saline (PBS)
- CO2 incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
 - Incubate for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare a serial dilution of **Cdk7-IN-18** in complete culture medium. A typical concentration range would be from 1 nM to 10 µM.
 - Include a DMSO-only vehicle control.
 - Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of **Cdk7-IN-18**.

- Incubate the plate for 48-72 hours.
- Cell Viability Measurement:
 - Add 10 μ L of WST-8 solution to each well.
 - Incubate the plate for 1-4 hours at 37°C in the dark.
 - Gently mix the plate to ensure a homogeneous distribution of the color.
- Data Acquisition and Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.
 - Subtract the background absorbance from a well containing only medium and WST-8 reagent.
 - Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
 - Plot the cell viability against the log-transformed concentration of **Cdk7-IN-18** and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of RNAPII and CDK1/2 Phosphorylation

This protocol describes how to assess the effect of **Cdk7-IN-18** on the phosphorylation of its key substrates, RNAPII, CDK1, and CDK2.

Materials:

- **Cdk7-IN-18** (dissolved in DMSO)
- Cancer cell line of interest
- 6-well cell culture plates
- Ice-cold PBS

- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-polyacrylamide gels
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:
 - Rabbit anti-phospho-RNAPII CTD (Ser5)
 - Rabbit anti-phospho-RNAPII CTD (Ser7)
 - Rabbit anti-total RNAPII
 - Rabbit anti-phospho-CDK1 (Thr161)
 - Rabbit anti-phospho-CDK2 (Thr160)
 - Rabbit anti-total CDK1
 - Rabbit anti-total CDK2
 - Mouse anti- β -actin or anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
- Enhanced chemiluminescence (ECL) detection reagent
- Digital imaging system

Procedure:

- Cell Culture and Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **Cdk7-IN-18** (e.g., based on the IC₅₀ from the proliferation assay) for a specified time (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
- Protein Extraction:
 - Place culture plates on ice and wash cells once with ice-cold PBS.
 - Add ice-cold RIPA lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each sample using a BCA assay.
 - Normalize the protein concentration and add Laemmli sample buffer.
 - Boil the samples at 95-100°C for 5 minutes.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
 - Run the gel and transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detection and Analysis:
 - Incubate the membrane with ECL reagent.
 - Capture the chemiluminescent signal using a digital imaging system.
 - Quantify band intensities using densitometry software and normalize to the loading control and total protein levels.

Conclusion

Cdk7-IN-18 serves as a valuable research tool for dissecting the multifaceted roles of CDK7 in transcriptional regulation and cell cycle control. The provided data and protocols offer a framework for researchers to design and execute experiments aimed at understanding the biological consequences of CDK7 inhibition in various cellular contexts. These studies can provide critical insights into the development of novel therapeutic strategies targeting CDK7 in cancer and other diseases characterized by transcriptional dysregulation.

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